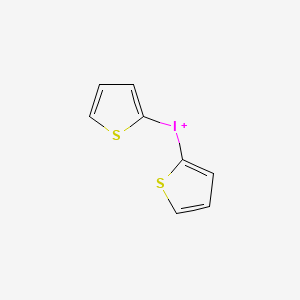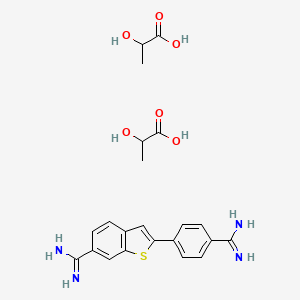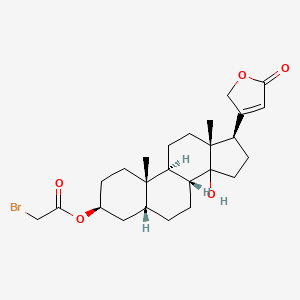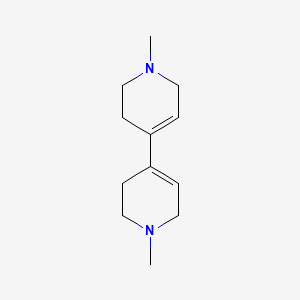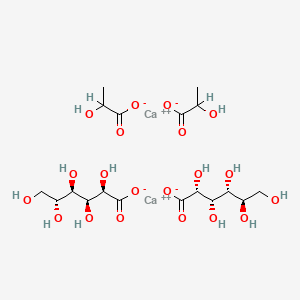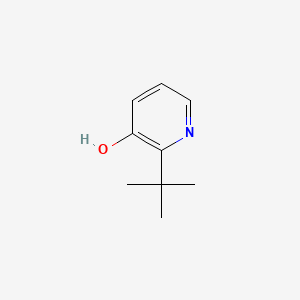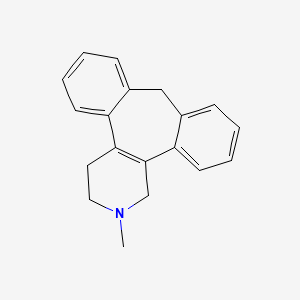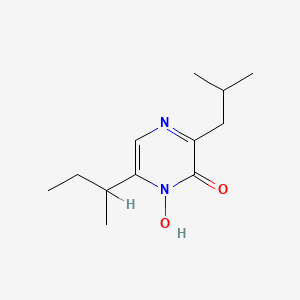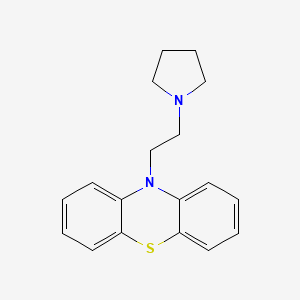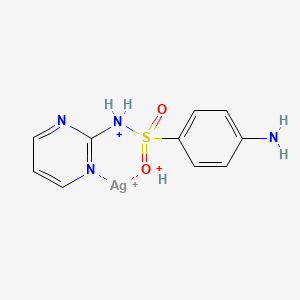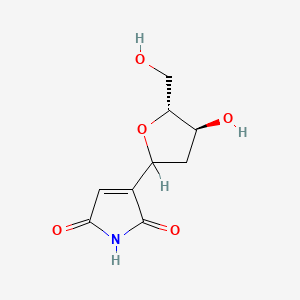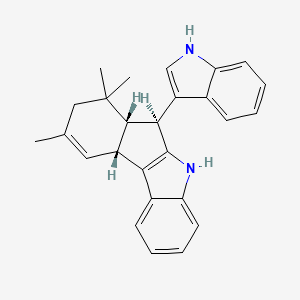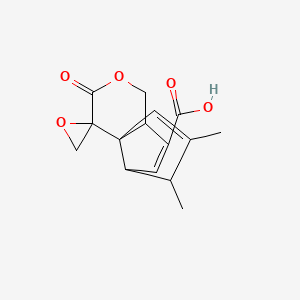
Antibiotic AT-116
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic AT-116 is a natural product found in Streptomyces arenae, Streptomyces filipinensis, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Bacteriocin-Producing Probiotics
Lactobacillus sp. AP 116, isolated from pig intestines, exhibits promising properties as a probiotic. This bacterium produces bacteriocin with antimicrobial activity against several pathogens including Listeria monocytogenes and Clostridium perfringens. The bacteriocin retains its activity even after exposure to heat and organic solvents, making it a potential alternative to traditional antibiotics in the pig industry (Shin et al., 2012).
Antibiotic Resistance in Nature
Studies have detected the presence of the clinically significant extended-spectrum β-lactamase TEM-116 in desert soils, indicating that antibiotic resistance is not confined to human-impacted habitats. This discovery emphasizes the importance of environmental factors in the spread of antibiotic resistance and the need for a comprehensive approach to tackle this issue (Naidoo et al., 2020).
Thiopeptide Antibiotic TP-1161
The gene cluster responsible for the biosynthesis of the thiopeptide antibiotic TP-1161 has been characterized. This antibiotic, derived from a marine actinomycete, holds potential for medical applications, and understanding its biosynthetic pathways is crucial for future developments (Engelhardt et al., 2010).
Eigenschaften
Produktname |
Antibiotic AT-116 |
|---|---|
Molekularformel |
C15H16O5 |
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c1-7-4-14-10(8(7)2)3-9(12(16)17)11(14)5-19-13(18)15(14)6-20-15/h3-4,8,10-11H,5-6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
NUPNVWUYFVEAIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O |
Synonyme |
arenaemycin E pentalenolactone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



